molecular formula C21H23FN2O3 B11782823 N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide

N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B11782823
M. Wt: 370.4 g/mol
InChI Key: RUDDGXZHYJVRFN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide (CAS: 1956390-03-6) is a synthetic carboxamide derivative with the molecular formula C₂₀H₂₂FN₃O₃ and a molecular weight of 371.41 g/mol . The compound features:

  • A tetrahydro-2H-pyran ring (a six-membered oxygen-containing heterocycle) linked to a carboxamide group.
  • An N-methyl substituent and a 4-fluorobenzamido moiety attached via a phenyl ring.
  • Storage conditions recommend sealing in dry environments at 2–8°C, with hazard warnings for oral toxicity (H302), skin irritation (H315), and eye irritation (H319) .

Properties

Molecular Formula

C21H23FN2O3

Molecular Weight

370.4 g/mol

IUPAC Name

N-[4-[[(4-fluorobenzoyl)amino]methyl]phenyl]-N-methyloxane-4-carboxamide

InChI

InChI=1S/C21H23FN2O3/c1-24(21(26)17-10-12-27-13-11-17)19-8-2-15(3-9-19)14-23-20(25)16-4-6-18(22)7-5-16/h2-9,17H,10-14H2,1H3,(H,23,25)

InChI Key

RUDDGXZHYJVRFN-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)F)C(=O)C3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the coupling of N-succinimidyl 4-fluorobenzoate with N-(2-aminoethyl)maleimide . This reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (around 40°C) for approximately 30 minutes . The resulting intermediate is then further reacted with other reagents to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and high-throughput screening methods can enhance the efficiency and yield of the production process. Additionally, purification techniques such as high-pressure liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents into the molecule .

Scientific Research Applications

N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of carboxamide derivatives with diverse pharmacological or pesticidal applications. Below is a detailed comparison with analogs identified in the literature:

Substituted Benzamides (Anthranilamide-Based FXa Inhibitors)

highlights several benzamide derivatives, such as 2-Amino-5-methyl-N-(4-(2-oxopyridin-1(2H)-yl)phenyl)benzamide (5c) and 5-Chloro-N-(2-((4-(2-oxopyridin-1(2H)-yl)phenyl)carbamoyl)phenyl)thiophene-2-carboxamide (1a). Key differences include:

  • Molecular Weight : Compounds like 5c (320.04 g/mol) are lighter than the target compound (371.41 g/mol), reflecting simpler substituents (e.g., methyl or chloro groups vs. fluorobenzamido-methyl) .
  • Biological Activity: These analogs are designed as FXa inhibitors, with structural features (e.g., pyridinone or morpholino rings) optimized for enzyme binding. The target compound’s 4-fluorobenzamido group may enhance hydrophobic interactions in enzyme pockets compared to non-fluorinated analogs .
  • Synthesis : High yields (89–93%) are reported for these analogs via nucleophilic substitution or coupling reactions, suggesting efficient synthetic routes. The target compound likely requires similar methodologies but with tailored steps for fluorobenzamido incorporation .

Ureido-Substituted Analog (HR442508)

describes N-(4-(3-(4-Fluorophenyl)ureido)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide (HR442508) , which shares the same molecular formula (C₂₀H₂₂FN₃O₃ ) and weight (371.41 g/mol) as the target compound. Differences include:

  • Functional Group : HR442508 has a 4-fluorophenyl ureido group instead of a 4-fluorobenzamido-methyl substituent.

Morpholine-4-Carboxamide Analog

details N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methylmorpholine-4-carboxamide , which replaces the tetrahydro-2H-pyran ring with a morpholine moiety. Key distinctions:

  • Synthetic Complexity : Morpholine rings are easier to functionalize, suggesting divergent synthetic pathways despite identical molecular weights .

Chromen-Pyrazolo-Pyrimidine Derivatives

describes complex fluorinated compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, MW: 589.1 g/mol). Comparisons include:

  • Fluorine Placement : Both compounds utilize fluorine to modulate electronic properties, but the chromen derivative’s fluorophenyl group is part of a rigid planar system, which may restrict conformational flexibility during target binding .

Pesticidal Carboxamides

lists pesticidal carboxamides (e.g., 4-chloro-N-((4-(1,1-dimethylethyl)phenyl)methyl)-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide ). Contrasts with the target compound:

  • Substituents : Chlorine and tert-butyl groups dominate pesticidal analogs, whereas the target compound’s fluorine may reduce environmental persistence while maintaining bioactivity .
  • Applications : The target compound’s design suggests a therapeutic rather than pesticidal focus, given its fluorinated aromatic system and heterocyclic carboxamide .

Biological Activity

N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide, a complex organic compound, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C21H23FN2O3
  • Molecular Weight : 370.42 g/mol
  • CAS Number : 1956323-16-2

Structural Features

The compound features a tetrahydropyran ring, which is known for its role in various biological activities, combined with a fluorobenzamide moiety that may enhance its interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit various biological activities through the following mechanisms:

  • Enzyme Inhibition : Many compounds in this class act as inhibitors of key enzymes involved in metabolic processes.
  • Receptor Modulation : These compounds may interact with neurotransmitter receptors, influencing neurological pathways.

Antimicrobial Activity

Recent studies have shown that related compounds exhibit significant antimicrobial properties. For instance, pyrazine carboxamides demonstrated potent antibacterial activity against extensively drug-resistant Salmonella Typhi, suggesting a potential application in treating resistant infections .

Neuroprotective Effects

Compounds with similar structures have been evaluated for their neuroprotective effects, particularly as monoamine oxidase (MAO) inhibitors. For example, derivatives with fluorinated phenyl groups have shown promising results in inhibiting MAO-B, which is crucial for managing neurodegenerative diseases like Alzheimer’s .

Case Studies and Research Findings

StudyCompoundActivityIC50 (µM)Notes
1T6MAO-B Inhibition0.013Selective and reversible inhibitor
2T3MAO-B Inhibition0.039Competitive inhibitor with low toxicity
35dAntibacterial against XDR S. Typhi6.25 mg/mLStrongest activity among tested compounds

Detailed Research Insights

  • MAO-B Inhibition : In a study evaluating pyridazinone derivatives, T6 was identified as the most potent MAO-B inhibitor with an IC50 value of 0.013 µM, demonstrating significant selectivity over MAO-A . This selectivity is critical for developing treatments for neurodegenerative disorders.
  • Antibacterial Properties : The compound's analogs were tested against XDR S. Typhi, revealing that compound 5d had an MIC of 6.25 mg/mL, indicating strong antibacterial activity and potential as a lead candidate for antibiotic development .
  • Cytotoxicity Assessment : The cytotoxic effects of these compounds were assessed using healthy fibroblast cells (L929), where T6 showed no significant cytotoxicity at various concentrations, highlighting its safety profile compared to other tested compounds .

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